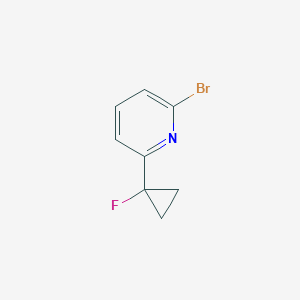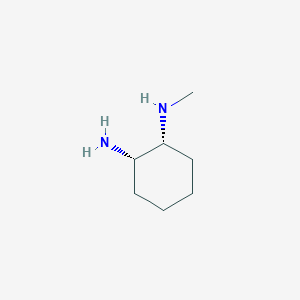
3-Bromo-5-iodothiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-iodothiophene-2-carbaldehyde is a heterocyclic compound with the molecular formula C5H2BrIOS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is notable for its bromine and iodine substituents, which make it a valuable intermediate in organic synthesis and various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-iodothiophene-2-carbaldehyde typically involves halogenation reactions. One common method is the bromination of 5-iodothiophene-2-carbaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-iodothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products Formed
Substitution Products: Thiophene derivatives with various functional groups.
Oxidation Products: 3-Bromo-5-iodothiophene-2-carboxylic acid.
Reduction Products: 3-Bromo-5-iodothiophene-2-methanol.
Coupling Products: Biaryl compounds and other complex structures.
Applications De Recherche Scientifique
3-Bromo-5-iodothiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Employed in the development of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential in drug discovery and development.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-iodothiophene-2-carbaldehyde depends on its specific application. In chemical reactions, the bromine and iodine atoms act as reactive sites for further functionalization. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-iodothiophene-3-carbaldehyde
- 3-Bromo-2-iodothiophene-5-carbaldehyde
- 2-Bromo-5-iodothiophene-3-carbaldehyde
Uniqueness
3-Bromo-5-iodothiophene-2-carbaldehyde is unique due to its specific substitution pattern, which provides distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in the synthesis of specialized organic molecules and materials .
Propriétés
Formule moléculaire |
C5H2BrIOS |
|---|---|
Poids moléculaire |
316.94 g/mol |
Nom IUPAC |
3-bromo-5-iodothiophene-2-carbaldehyde |
InChI |
InChI=1S/C5H2BrIOS/c6-3-1-5(7)9-4(3)2-8/h1-2H |
Clé InChI |
BJQLWDBWQMPKTO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1Br)C=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


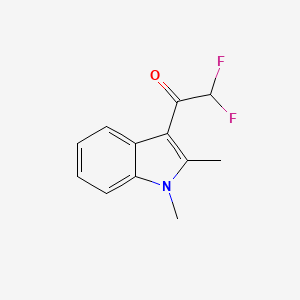
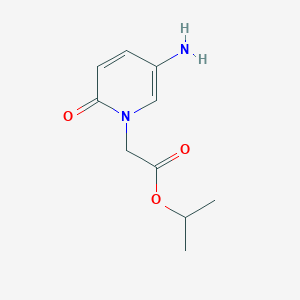
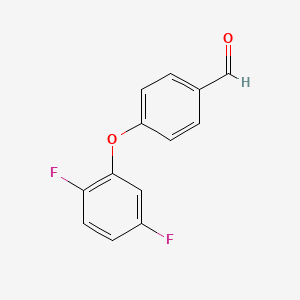
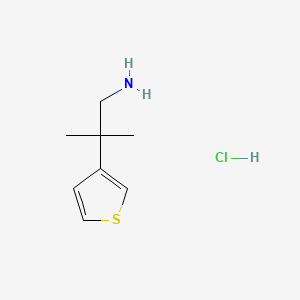

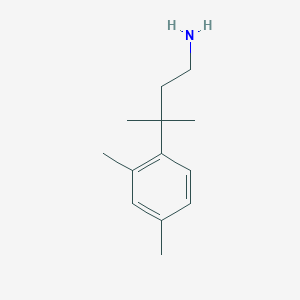
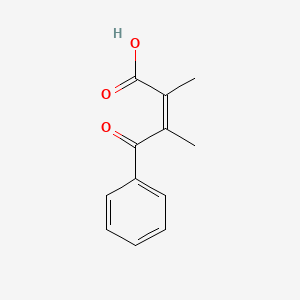
![3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13519909.png)
![2-(1-{bicyclo[2.2.1]heptan-2-yl}-N-methylformamido)acetic acid](/img/structure/B13519911.png)
![1-Azatricyclo[3.3.1.1,3,7]decan-2-ol hydrochloride](/img/structure/B13519913.png)
